molecular formula C23H25NO4 B582259 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 1262802-59-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B582259
M. Wt: 379.456
InChI Key: NVZVRXJTMCMDNR-OAQYLSRUSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid” is an alanine derivative .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Elemental analyses can also be done using instruments like Perkin Elmer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound is a solid at room temperature .

Scientific Research Applications

Ninhydrin Reaction in Analytical Sciences

The ninhydrin reaction, widely used for detecting primary amino groups, has extensive applications across agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. This reaction forms a distinctive purple dye called Ruhemann's purple when reacting with amino acids, peptides, proteins, and even ammonia, facilitating the detection and analysis of these compounds. This broad applicability underscores the chemical's potential in analytical chemistry, particularly in studying amino acid-like structures and derivatives (Friedman, 2004).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, demonstrates the utility of carboxyl and carbonyl functional groups in drug synthesis. It serves as a raw material for synthesizing various drugs and derivatives, illustrating the potential of using structurally complex acids in medical fields. This review highlights the flexibility and diverse applications of such compounds in synthesizing value-added chemicals and their role in making drug synthesis processes cleaner and more cost-effective (Zhang et al., 2021).

Chiral Hydroxyalkanoic Acids in Biomedical Applications

Chiral (R)-hydroxycarboxylic acids (RHAs) from polyhydroxyalkanoates (PHAs) are explored for their potential in serving applications ranging from food packaging to biomedical uses. Their production and recovery strategies, including the use of metabolically engineered bacteria, highlight the importance of structurally specific acids in developing materials with adjustable properties for biomedical applications. This review emphasizes the role of such compounds in creating new materials with significant economic and ecological benefits (Yáñez et al., 2020).

Syringic Acid's Pharmacological and Industrial Importance

Syringic acid, a phenolic compound, showcases the therapeutic potential of specific chemical structures, with applications in treating diabetes, cardiovascular diseases, cancer, and more. Its strong antioxidant activity and ability to modulate enzyme activity and protein dynamics underscore the potential health benefits of structurally complex carboxylic acids. Beyond biomedical uses, syringic acid also finds applications in bioremediation and catalysis, demonstrating the versatile utility of such compounds (Srinivasulu et al., 2018).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(2R)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679797
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

1262802-59-4
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262802-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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